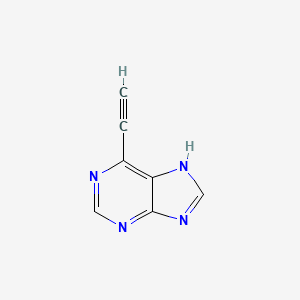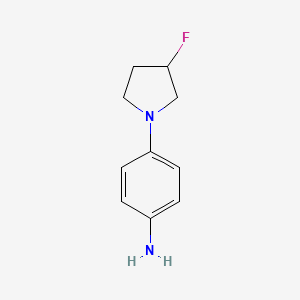
4-(3-Fluoropyrrolidin-1-yl)aniline
Vue d'ensemble
Description
4-(3-Fluoropyrrolidin-1-yl)aniline is a chemical compound that has gained immense importance in the fields of research and industry due to its unique physical and chemical properties. It has a molecular weight of 180.23 g/mol .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as 4-(3-Fluoropyrrolidin-1-yl)aniline, often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . For instance, starting from (2S,4R)-4-hydroxyproline, a new series of pyrrolidine derivatives was synthesized .Molecular Structure Analysis
The molecular structure of 4-(3-Fluoropyrrolidin-1-yl)aniline is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles widely used by medicinal chemists . The InChI code for this compound is 1S/C10H13FN2/c11-9-7-8(12)3-4-10(9)13-5-1-2-6-13/h3-4,7H,1-2,5-6,12H2 .Physical And Chemical Properties Analysis
4-(3-Fluoropyrrolidin-1-yl)aniline is a liquid at room temperature . It has a molecular weight of 180.23 g/mol .Applications De Recherche Scientifique
Antimicrobial Compound Synthesis
4-(3-Fluoropyrrolidin-1-yl)aniline has been utilized in the synthesis of compounds demonstrating notable antimicrobial properties. For instance, research into the synthesis of eperezolid-like molecules highlights the conversion of related fluoroaniline derivatives into compounds with high activity against Mycobacterium smegmatis, showcasing the potential for developing new antimicrobial agents (Yolal et al., 2012). Another study on the synthesis of linezolid-like molecules further supports the antimicrobial application, indicating good antitubercular activities of the synthesized compounds (Başoğlu et al., 2012).
Biosensor Applications
The comparative investigation of spectroelectrochemical and biosensor applications of isomeric thienylpyrrole derivatives, synthesized using fluoroaniline compounds, demonstrates the potential for these materials in biosensing technologies. The study reveals distinct electrochromic properties and efficient biosensing capabilities, indicating a promising avenue for the development of novel biosensors (Ayranci et al., 2015).
Electroluminescence and Molecular Materials
Research into the development of novel classes of emitting amorphous molecular materials has identified compounds synthesized from fluoroaniline derivatives as excellent emitting materials for organic electroluminescent devices. These materials offer color-tunable emission, highlighting their utility in the fabrication of devices that require specific emission properties (Doi et al., 2003).
Building Blocks for Chemical Synthesis
Fluoroaniline derivatives, including 4-(3-Fluoropyrrolidin-1-yl)aniline, serve as valuable synthons in chemical synthesis, enabling the creation of a wide range of compounds with potential applications in various fields, from medicinal chemistry to materials science. For example, the synthesis of 4-fluoropyrrolidine-2-carbonyl fluorides demonstrates their role as attractive synthons for medicinal applications, including dipeptidyl peptidase IV inhibitors (Singh and Umemoto, 2011).
Propriétés
IUPAC Name |
4-(3-fluoropyrrolidin-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2/c11-8-5-6-13(7-8)10-3-1-9(12)2-4-10/h1-4,8H,5-7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXCLLKSJENGFBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1F)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Fluoropyrrolidin-1-yl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



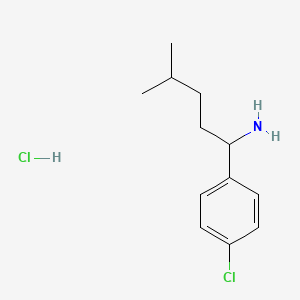

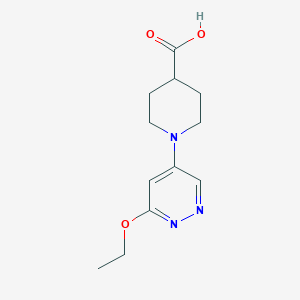
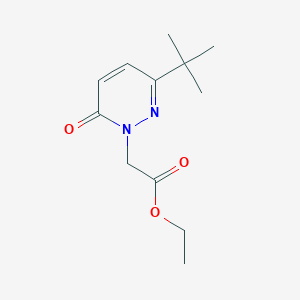
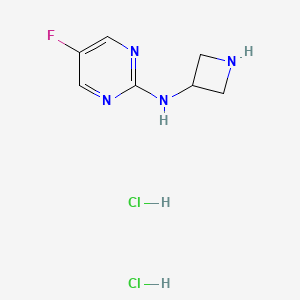


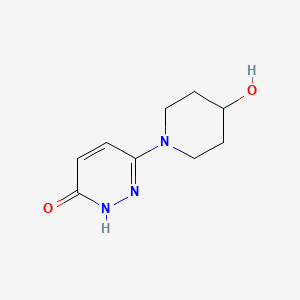
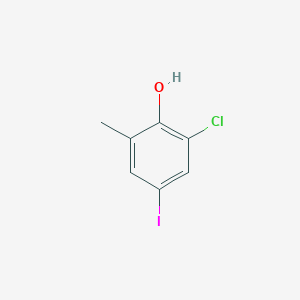
![1-chloro-8,9,10,11-tetrahydro-7H-cyclohepta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B1489969.png)

